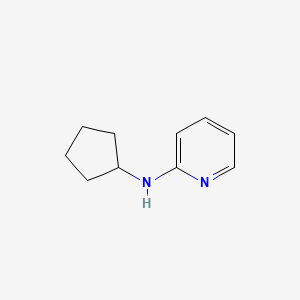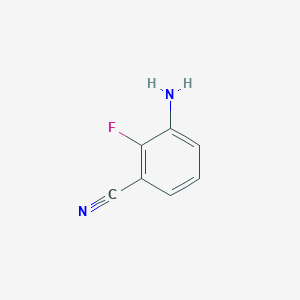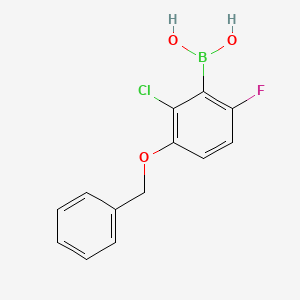
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
描述
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is a boronic acid derivative characterized by its molecular formula C13H11BClFO3. This compound features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a fluorine atom, along with a boronic acid functional group. It is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid typically involves the following steps:
Bromination: Starting with 2-chloro-6-fluorophenol, bromination is performed to introduce a bromine atom at the desired position.
Benzylation: The brominated compound undergoes benzylation to attach the benzyl group, resulting in 3-benzyloxy-2-chloro-6-fluorophenol.
Boronic Acid Formation: The final step involves converting the phenol derivative to the boronic acid through a reaction with a boronic acid reagent, such as boronic acid chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
化学反应分析
Types of Reactions: 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles (e.g., amines, alcohols) and suitable solvents (e.g., DMF, THF) are used for substitution reactions.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds are formed.
Oxidation: Carboxylic acids or ketones can be produced.
Reduction: Alcohols or amines are common products.
Substitution: Substituted phenols or ethers are typically formed.
科学研究应用
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of new drugs, particularly in the design of boronic acid-based inhibitors.
Industry: It is employed in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the aryl halide, resulting in the formation of biaryl compounds. The molecular targets and pathways involved are typically associated with the palladium-catalyzed cross-coupling process.
相似化合物的比较
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is unique due to its specific substitution pattern and boronic acid functionality. Similar compounds include:
Phenylboronic Acid: Lacks the halogen substituents.
2-Chlorophenylboronic Acid: Lacks the fluorine and benzyloxy substituents.
3-Fluorophenylboronic Acid: Lacks the chlorine and benzyloxy substituents.
These compounds differ in their reactivity and applications, with this compound offering unique advantages in cross-coupling reactions due to its specific substituents.
属性
IUPAC Name |
(2-chloro-6-fluoro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZYHYNGUDZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659378 | |
| Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-67-8 | |
| Record name | B-[2-Chloro-6-fluoro-3-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-yl)(phenyl)methanone](/img/structure/B1519832.png)
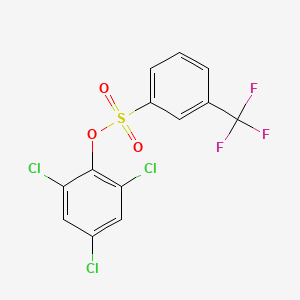
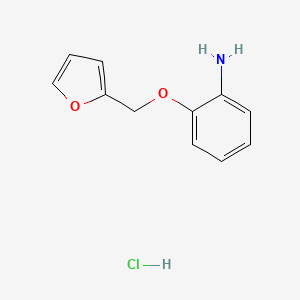
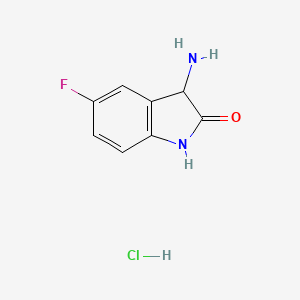
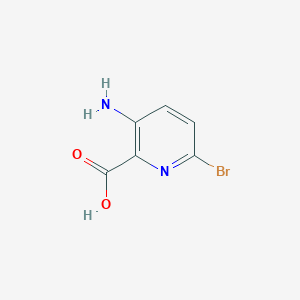
![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)
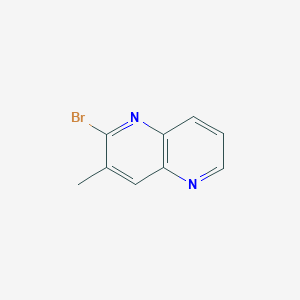


![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)

